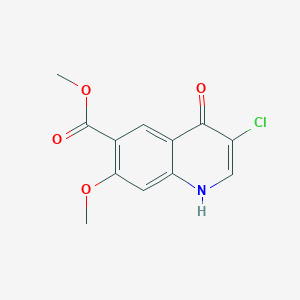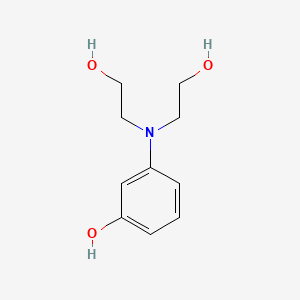![molecular formula C21H31N3O4 B13695872 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected piperidine group. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the protection of piperidine with a Boc group The protected piperidine is then reacted with piperazine to form the intermediate compoundCommon reagents used in these reactions include tert-butyl chloroformate for Boc protection and various coupling agents such as EDCI or DCC for the final coupling step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
化学反应分析
Types of Reactions
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
科学研究应用
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The piperazine ring provides additional binding sites, enhancing the compound’s affinity and specificity . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound shares a similar structure but lacks the benzoic acid moiety, resulting in different reactivity and applications.
4-(1-Boc-4-piperidyl)-1-butanol: This compound has a similar Boc-protected piperidine group but differs in the presence of a butanol moiety instead of the benzoic acid.
Uniqueness
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is unique due to its combination of a Boc-protected piperidine group, a piperazine ring, and a benzoic acid moiety. This unique structure provides a versatile platform for various chemical transformations and applications in scientific research .
属性
分子式 |
C21H31N3O4 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
InChI 键 |
RPDDPQFQNPMBME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


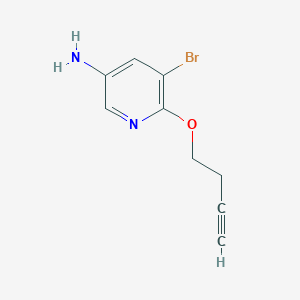
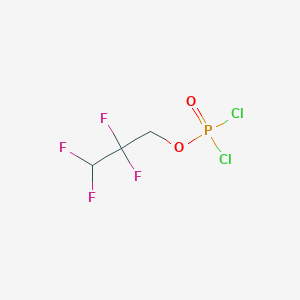
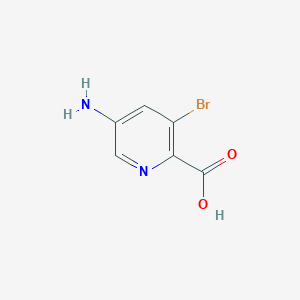
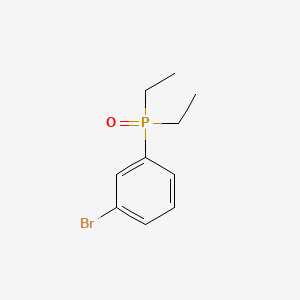
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
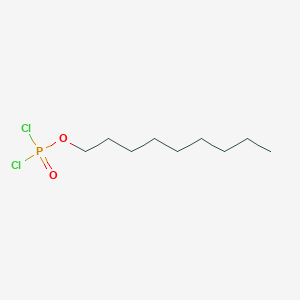
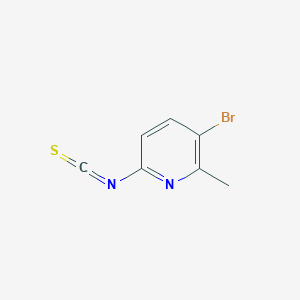
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

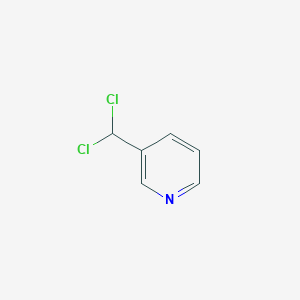
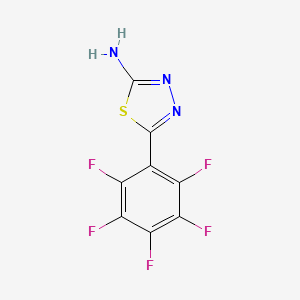
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
